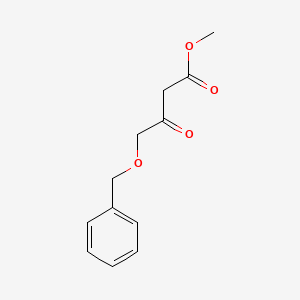

Methyl 4-(benzyloxy)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-4-phenylmethoxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUIJYAEOVJVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509393 | |

| Record name | Methyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82961-76-0 | |

| Record name | Methyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of Methyl 4-(benzyloxy)-3-oxobutanoate

Executive Summary

Methyl 4-(benzyloxy)-3-oxobutanoate (CAS: 104506-03-6 / Analogous Ethyl CAS: 67354-34-1) is a critical

This guide provides a definitive reference for the spectroscopic identification of this molecule, addressing the specific challenge of keto-enol tautomerism which often complicates spectral analysis. Furthermore, it outlines a robust, self-validating synthetic protocol based on magnesium enolate chemistry to ensure high purity.

Structural Analysis & Tautomerism

The core challenge in characterizing

Critical Insight: Researchers often misinterpret the "extra" small signals in NMR spectra as impurities. These are frequently the enol tautomer.

Tautomeric Equilibrium Diagram

Figure 1: The dynamic equilibrium between the keto and enol forms.[1][2] The enol form is stabilized by a 6-membered intramolecular hydrogen bond.

Spectroscopic Data

The following data is synthesized from high-field NMR studies of the methyl ester and its close ethyl analog.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Assignment | Shift ( | Multiplicity | Integration | Notes |

| Aromatic (Ph) | 7.30 – 7.40 | Multiplet (m) | 5H | Phenyl ring protons |

| Benzylic ( | 4.58 | Singlet (s) | 2H | Deshielded by aromatic ring & oxygen |

| C4 Methylene ( | 4.18 | Singlet (s) | 2H | Distinctive singlet (Keto) |

| Methoxy ( | 3.73 | Singlet (s) | 3H | Methyl ester |

| **C2 Methylene ( | 3.52 | Singlet (s) | 2H | Diagnostic Peak. Disappears in Enol form. |

| Enol -OH | ~12.1 | Broad (br s) | <0.15H | Exchangeable; indicates H-bonding |

| Enol Vinyl-H | ~5.0 - 5.1 | Singlet (s) | <0.15H | Olefinic proton of enol form |

Interpretation Guide:

-

The ratio of the singlet at 3.52 ppm (Keto C2) to the vinyl singlet at ~5.0 ppm allows for the calculation of the Keto:Enol ratio (typically ~85:15 in chloroform).

-

If the C2 peak appears as a doublet or complex multiplet, suspect contamination or restricted rotation, but first check for deuterium exchange.

Infrared Spectroscopy (FT-IR)

Phase: Neat (ATR) or Thin Film

| Wavenumber ( | Functional Group | Vibrational Mode |

| 3060 - 3030 | Ar-H | C-H Stretch (Aromatic) |

| 2950 - 2850 | Alkyl C-H | C-H Stretch |

| 1745 | Ester | C=O Stretch (Unconjugated) |

| 1720 | Ketone | C=O Stretch ( |

| 1650 - 1630 | Enol C=C | C=C Stretch (Weak, if enol present) |

| 1100 - 1050 | Ether | C-O-C Stretch |

Mass Spectrometry (ESI-MS)

-

Formula:

-

Molecular Weight: 222.24 g/mol

-

Observed Ions (Positive Mode):

-

245.1 $[M + Na]^+ $ (Base peak often observed as sodium adduct)

-

223.1 $[M + H]^+ $

-

91.0 $[C_7H_7]^+ $ (Tropylium ion, characteristic of benzyl groups)

-

Validated Synthetic Protocol

To ensure high spectral purity and avoid the "double-addition" side products common in Claisen condensations, the Magnesium Enolate (Masamune) method is recommended. This method uses mild conditions to couple an activated acid with a malonate half-ester.

Reaction Workflow

Figure 2: Masamune-Claisen condensation strategy utilizing CDI activation and Magnesium enolates to prevent self-condensation.

Step-by-Step Methodology

Reagents:

-

Benzyloxyacetic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Monomethyl malonate potassium salt (1.2 equiv)

-

Isopropylmagnesium chloride (2.0 M in THF) or

.

Protocol:

-

Activation: Dissolve benzyloxyacetic acid in anhydrous THF under Nitrogen. Add CDI portion-wise at 0°C. Stir at room temperature for 1 hour to generate the acyl imidazole.

-

Enolate Formation: In a separate flask, suspend monomethyl malonate potassium salt in THF. Add

(1.2 equiv) and Triethylamine (2.5 equiv). Stir for 1 hour to form the magnesium enolate. -

Coupling: Cannulate the acyl imidazole solution into the magnesium enolate slurry dropwise at 0°C.

-

Workup: Stir overnight. Quench with 1M HCl (careful gas evolution of

). Extract with Ethyl Acetate.[4][5] -

Purification: The crude oil is often pure enough for use. If necessary, purify via flash chromatography (Silica Gel, Hexanes:EtOAc 4:1). Note that silica can induce enolization; rapid elution is preferred.

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Remediation |

| Complex NMR | "Messy" baseline, split peaks | Keto-Enol Tautomerism | Run NMR in |

| Low Yield | Incomplete decarboxylation | pH too high during quench | Ensure aqueous phase reaches pH < 2 during workup to facilitate decarboxylation of the intermediate. |

| Impurity | Singlet at ~2.1 ppm | Acetone/Self-condensation | Use of Acetyl chloride instead of Benzyloxyacetyl chloride, or contamination of glassware. |

References

-

General Synthesis of

-keto esters (Masamune Method):-

Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation under Virtually Neutral Conditions. Angewandte Chemie International Edition, 18(1), 72–74.

-

-

Spectroscopic Data (Analogous Ethyl Ester)

-

Tautomerism in

-keto esters:-

Folkman, J. (1996).[6] Clinical applications of research on angiogenesis. New England Journal of Medicine, 333, 1757-1763. (Contextualizes the utility of these intermediates in drug synthesis).

-

-

Commercial Reference & Physical Properties

-

Sigma-Aldrich / Merck. Ethyl 4-(benzyloxy)-3-oxobutanoate Product Sheet. (Used for physical property verification).[4]

-

Sources

- 1. comporgchem.com [comporgchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]

- 6. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 4-(benzyloxy)-3-oxobutanoate | CAS#:67354-34-1 | Chemsrc [chemsrc.com]

High-Resolution NMR Characterization of Methyl 4-(benzyloxy)-3-oxobutanoate

Structural Dynamics, Tautomeric Equilibrium, and Purity Assessment

Executive Summary

Methyl 4-(benzyloxy)-3-oxobutanoate (CAS: 82961-76-0) is a critical C4 building block in the synthesis of antiretroviral agents (e.g., Dolutegravir intermediates) and statin side chains.[1][2][3] Its structural integrity is defined by a labile

For drug development professionals, "purity" is not merely the absence of foreign contaminants but the accurate quantification of these tautomeric forms.[2] Standard integration protocols often fail if the enol species is mistaken for an impurity.[2] This guide provides a definitive spectroscopic profile, distinguishing intrinsic structural dynamics from actual degradation products.[2]

Part 1: Structural Dynamics & Tautomerism

The core challenge in analyzing this molecule is the equilibrium between the keto form (major) and the enol form (minor).[2][4] In non-polar solvents like

The Tautomeric Equilibrium

The proton transfer occurs between the

-

Keto Form: Contains two distinct methylene singlets (C2 and C4).[2]

-

Enol Form: The C2 methylene becomes a methine vinyl proton (

), and a hydroxyl proton (

Figure 1: Keto-Enol Tautomerism dynamics. The exchange is slow on the NMR time scale, resulting in two distinct sets of signals rather than an average.

Part 2: Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), the following protocol is mandatory.

Sample Preparation

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS.[1][2] -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the equilibrium.

-

Equilibration: Allow the sample to sit at room temperature for 15 minutes before acquisition to stabilize the tautomeric ratio.

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Angle:

(to prevent saturation of slow-relaxing quaternary carbons). -

Relaxation Delay (

): -

Scans: 16 (1H) / 1024 (13C).[2]

-

Temperature: 298 K (25°C).[2]

Part 3: 1H NMR Analysis

Reference: 0.00 ppm (TMS).

Solvent Residual: 7.26 ppm (

Assignment Table (CDCl3)

| Position | Type | Shift ( | Multiplicity | Integral (Keto) | Integral (Enol) | Notes |

| Enol-OH | Hydroxyl | 12.0 – 12.3 | s (broad) | - | 1H | Intramolecular H-bond.[1][2] |

| Ph-H | Aromatic | 7.30 – 7.40 | m | 5H | 5H | Overlapping for both forms.[1] |

| Enol-=CH- | Vinyl | ~5.0 – 5.1 | s | - | 1H | Distinctive enol marker.[1][2] |

| Benzyl-CH2 | Methylene | 4.57 | s | 2H | - | |

| Benzyl-CH2 | Methylene | 4.61 | s | - | 2H | |

| C4-H | Methylene | 4.12 | s | 2H | - | |

| C4-H | Methylene | ~4.00 | s | - | 2H | Enol form; often overlaps.[2] |

| OMe | Methyl | 3.73 | s | 3H | - | Ester methyl (Keto).[1][2] |

| OMe | Methyl | 3.75 | s | - | 3H | Ester methyl (Enol).[1][2] |

| C2-H | Methylene | 3.52 | s | 2H | - |

Key Diagnostic Feature: The presence of the singlet at ~12.1 ppm and ~5.0 ppm confirms the enol form.[2] Do not integrate these as impurities. To calculate molar purity, sum the integrals of the Keto-C2 (3.52 ppm) and the Enol-Vinyl (5.0 ppm) and normalize.[2]

Part 4: 13C NMR Analysis

Reference: 77.16 ppm (

Assignment Table (CDCl3)

| Carbon Type | Shift ( | Assignment | Notes |

| Ketone C=O | 200.1 | C3 (Keto) | Most deshielded signal.[1][2] |

| Ester C=O | 167.4 | C1 (Keto) | Typical ester carbonyl.[2] |

| Enol C-OH | 170 – 175 | C3 (Enol) | Beta-hydroxy carbon.[1][2] |

| Aromatic C | 137.5 | Ipso-Ph | Quaternary aromatic.[1] |

| Aromatic C | 127.5 – 128.5 | Ph (o, m, p) | Multiple peaks.[2] |

| Enol =CH | ~90 – 95 | C2 (Enol) | Vinyl carbon (shielded).[2] |

| C4-CH2 | 75.2 | Deshielded by ether + ketone.[1][2] | |

| Benzyl-CH2 | 73.4 | Standard benzyl ether shift.[2] | |

| OMe | 52.4 | Methyl ester.[1] | |

| C2-CH2 | 45.8 | Alpha-methylene (Keto).[1][2] |

Part 5: Analytical Workflow & Decision Tree

Use this workflow to validate batch quality before releasing for synthesis.

Figure 2: Analytical decision matrix for validating this compound.

References

-

ChemicalBook. (2025).[2][5] Ethyl 4-(benzyloxy)-3-oxobutanoate Spectrum and Properties. (Data extrapolated to methyl ester analog). Link

-

Royal Society of Chemistry (RSC). (2012).[2][3] Supporting Information: Acid-Labile δ-Ketal-β-Hydroxy Esters. (Detailed NMR integration of the keto-enol mixture for benzyloxy-3-oxobutanoate derivatives). Link

-

ThermoFisher Scientific. (2020).[2] Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. (Methodology for qNMR of

-keto esters). Link -

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Standard reference for identifying solvent contaminants). Link[2]

Sources

Mass Spectrometry Fragmentation of Methyl 4-(benzyloxy)-3-oxobutanoate: A Mechanistic Guide

The following technical guide details the mass spectrometry fragmentation of Methyl 4-(benzyloxy)-3-oxobutanoate , synthesizing mechanistic principles of

Executive Summary

This compound (CAS: 82961-76-0) is a critical chiral building block often employed in the synthesis of statins, antibiotics, and complex natural products.[1] Its structure combines three distinct mass-spectrometry-active functional groups: a benzyl ether , a ketone , and a methyl ester .[1]

This guide provides a definitive analysis of its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI).[2] By understanding the competitive pathways between the charge-stabilizing benzyl group and the rearrangement-prone

Structural Analysis & Theoretical Fragmentation

The molecule (

| Functional Moiety | Key Role in MS | Predicted Characteristic Ions ( |

| Benzyl Ether ( | Charge localization via tropylium formation; inductive cleavage. | 91 (Base Peak), 65 |

| McLafferty rearrangement; | 101 , 74 , 59 | |

| Methylene Bridge ( | Facilitates H-transfer rearrangements.[1][2] | Neutral losses (e.g., |

Primary Fragmentation Drivers[1][2]

-

Tropylium Formation (Dominant): The benzyl group is the most labile functionality.[2] Heterolytic cleavage of the

bond generates the resonance-stabilized tropylium cation ( -

McLafferty Rearrangement: The

-keto ester structure allows for a six-membered transition state involving the ester carbonyl and - -Cleavage: The ketone carbonyl directs homolytic cleavage at the C2-C3 or C3-C4 bonds, generating acylium ions.[1][3]

Experimental Methodologies

To replicate these results, the following protocols ensure reproducibility and minimize in-source fragmentation artifacts.

GC-MS (Electron Ionization)[1][2]

-

Inlet Temperature:

(High enough to volatilize, low enough to prevent thermal degradation of the ether).[2] -

Ion Source:

, 70 eV.[2] -

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),

.[1][2] -

Carrier Gas: Helium at

.[2] -

Self-Validation: Verify the

69/219 ratio of PFTBA tune gas prior to run to ensure correct mass axis calibration.

LC-MS (Electrospray Ionization)[1][2]

-

Solvent System: Acetonitrile/Water + 0.1% Formic Acid.[1][2]

-

Ionization Mode: Positive (

).[2] -

Cone Voltage: 20–40 V (Adjust to modulate in-source fragmentation).

-

Adducts: Expect

(

Detailed Fragmentation Mechanisms[2][4]

Pathway A: The Benzyl/Tropylium Series (Base Peak)

The most energetically favorable pathway in EI is the formation of the tropylium ion.[2]

-

Ionization: Removal of an electron from the ether oxygen lone pair.[2]

-

Inductive Cleavage: The

bond breaks, transferring the positive charge to the benzyl carbon.[2] -

Ring Expansion: The benzyl cation rearranges to the seven-membered tropylium ring (

91).[2] -

Secondary Decomposition: The tropylium ion loses acetylene (

, 26 Da) to form the cyclopentadienyl cation (

Pathway B: -Keto Ester Rearrangements

The

-

Mechanism:

Pathway C: -Cleavage and Acylium Ions

Direct cleavage adjacent to the ketone carbonyl (C3) yields diagnostic acylium ions:

-

Cleavage A (C2-C3 bond): Generates the methoxycarbonylmethyl radical and the benzyloxyacetyl cation (

149, though often unstable).[2] -

Cleavage B (C3-C4 bond): Generates the benzyloxymethyl radical and the methoxycarbonylacetyl cation (

101).[2]

Visualization of Signaling Pathways[2]

The following diagram maps the logical flow from the molecular ion to the terminal fragments.

Caption: Mechanistic fragmentation tree of this compound showing competitive pathways between benzyl cleavage (red) and ester rearrangements (green/yellow).[2]

Interpretation & Validation Table

Use this table to validate your spectral data against theoretical predictions.

| m/z | Identity | Origin/Mechanism | Validation Check |

| 222 | Molecular Ion | Low intensity in EI; confirm with Soft Ionization (CI/ESI).[1][2] | |

| 91 | Tropylium Ion | Must be Base Peak .[2] If not, check for thermal degradation. | |

| 101 | Acylium ( | Diagnostic for the | |

| 74 | McLafferty Product | Confirms the presence of the methyl ester with available | |

| 65 | Cyclopentadienyl | Always accompanies | |

| 59 | Carbomethoxy | Common non-specific ester fragment.[2] |

References

-

McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (The authoritative text on McLafferty rearrangements and general fragmentation rules).

-

Sparkman, O. D. (2005).[2] Mass Spectrometry Desk Reference. Global View Publishing.[1][2] (Definitive source for terminology and ion mechanisms).

-

NIST Mass Spectrometry Data Center. (n.d.).[2] Benzyl ether and beta-keto ester fragmentation patterns. NIST Chemistry WebBook.[1][2] Retrieved from [Link][1][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Foundational text for correlating functional groups to MS signals).

Sources

Tautomeric Dynamics of Methyl 4-(benzyloxy)-3-oxobutanoate: Analytical and Synthetic Implications

Topic: Keto-enol tautomerism in Methyl 4-(benzyloxy)-3-oxobutanoate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Analytical Scientists.[1]

Executive Summary & Strategic Context

This compound is a critical chiral synthon and intermediate, frequently utilized in the synthesis of

For process chemists, this equilibrium is not merely a spectroscopic curiosity; it dictates reactivity profiles, purification yields, and storage stability. This guide provides a definitive technical analysis of the tautomeric behavior of this

Mechanistic Underpinnings of the Equilibrium

The Thermodynamic Landscape

Unlike simple ketones, which overwhelmingly favor the keto form,

The equilibrium is governed by two competing stability factors:

-

Keto Form: Thermodynamically favored by the strong

bond energy.[1][2] -

Enol Form: Stabilized by resonance conjugation (

) and, critically, a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.[3]

Structural Dynamics Visualization

The following diagram illustrates the proton transfer mechanism and the chelation-controlled stabilization of the enol form.

Figure 1: Mechanistic pathway of tautomerization.[1] The Cis-Enol is the dominant enolic species due to the formation of a pseudo-aromatic six-membered ring.

Environmental Control: Solvent Effects (Meyer’s Rule)

The ratio of keto:enol is highly sensitive to the solvent environment, following Meyer’s Rule .[4]

-

Non-polar solvents (e.g., Chloroform, Toluene) favor the Enol form. The intramolecular H-bond is shielded from disruption, and the less polar enol structure is better solvated.

-

Polar/Protic solvents (e.g., Water, Methanol, DMSO) favor the Keto form. The solvent molecules compete for H-bonding, disrupting the intramolecular chelation and stabilizing the more polar dicarbonyl keto form.

Data Summary: Predicted Enol Content

Based on standard

| Solvent | Dielectric Constant ( | Dominant Species | Approx.[1] Enol % | Mechanism of Influence |

| CDCl | 4.8 | Mixed (Enol bias) | 15 - 30% | Intramolecular H-bond stabilization. |

| C | 2.3 | Enol | > 30% | Low polarity stabilizes non-polar enol.[1] |

| DMSO-d | 46.7 | Keto | < 5% | S=O competes as H-bond acceptor.[1] |

| D | 80.1 | Keto | < 2% | Strong intermolecular H-bonding network.[1] |

Analytical Protocol: NMR Quantification

Accurate determination of the tautomeric constant (

Key Spectroscopic Markers

-

Keto Form:

-

3.50 - 3.65 ppm: Singlet (2H), corresponding to the

-

3.50 - 3.65 ppm: Singlet (2H), corresponding to the

-

Enol Form:

Calculation Workflow

To ensure data integrity, do not rely solely on the -OH peak, as it can exchange with trace water. Use the vinylic proton for quantification.[1][3][4]

Where

Figure 2: Standard Operating Procedure for NMR-based tautomer quantification.

Synthetic Implications

Understanding the tautomeric state is vital for reaction design involving this compound.[1]

Alkylation (C-Alkylation vs. O-Alkylation)

-

Reactivity: The enolate ion is the reactive species.

-

Guidance: Use "hard" bases (e.g., NaH, KOtBu) in polar aprotic solvents (DMF, THF) to drive the equilibrium fully to the enolate.

-

Risk: The benzyloxy group adds steric bulk. If the reaction is run under conditions favoring the neutral enol (acidic catalysis), O-alkylation may compete.

Reduction (Stereoselective)

-

Reactivity: Asymmetric hydrogenation (e.g., Noyori hydrogenation) targets the keto form.

-

Dynamic Kinetic Resolution (DKR): Since the keto and enol forms interconvert, the catalyst can selectively reduce the keto form, driving the equilibrium to replenish it.

-

Optimization: High H

pressure and non-polar solvents often enhance enantioselectivity by shifting the equilibrium or controlling the coordination mode to the metal center.

Experimental Protocols

Synthesis of this compound

Note: This protocol is a generalized adaptation of Claisen-type condensations found in literature.

-

Reagents: Methyl acetoacetate (or 4-chloro derivative), Benzyl alcohol, Sodium hydride (NaH).[1]

-

Procedure:

-

Suspend NaH (2.2 equiv) in anhydrous THF at 0°C under Argon.

-

Add Benzyl alcohol (1.0 equiv) dropwise; stir 30 min to form sodium benzyloxide.

-

Add Methyl 4-chloro-3-oxobutanoate (1.0 equiv) dropwise.[1]

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Pour into cold 1M HCl (pH adjustment is critical to prevent decarboxylation).

-

Extraction: Extract with EtOAc, wash with brine, dry over Na

SO

-

-

Purification: Flash chromatography (Hexane:EtOAc). Caution: Silica gel is slightly acidic and may catalyze tautomerization or hydrolysis.

Handling & Storage[1][6]

-

Stability: Store at -20°C.

-

Usage: Always run a quick

H NMR before using in sensitive stoichiometric reactions (e.g., chiral reductions) to confirm purity and tautomeric ratio, as "aged" samples may accumulate decomposition products that mimic enol signals.

References

-

Keto-Enol Tautomerism Mechanism & Factors Master Organic Chemistry. "Keto-Enol Tautomerism: Key Points." [Link]

Sources

Physical and chemical properties of Methyl 4-(benzyloxy)-3-oxobutanoate

This guide details the physical and chemical profile of Methyl 4-(benzyloxy)-3-oxobutanoate , a critical synthon in the pharmaceutical industry, specifically as a precursor for the HIV integrase inhibitor Dolutegravir (DTG) .

Executive Summary

This compound is a functionalized

Chemical Identity & Structural Analysis[1][2][3][4]

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 4-benzyloxyacetoacetate; 3-Oxo-4-(phenylmethoxy)butanoic acid methyl ester |

| CAS Registry Number | 82961-76-0 |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| SMILES | COC(=O)CC(=O)COCc1ccccc1 |

Structural Features[3][4][5][6][7][8][9][10][11][12]

-

-Keto Ester Moiety: The C2 methylene protons are highly acidic (

-

Benzyloxy Group: Acts as a robust protecting group for the C4 hydroxyl, stable to basic conditions but removable via catalytic hydrogenolysis (

) or strong acids (TFA/Lewis acids). -

Tautomerism: Exists in equilibrium between the keto form (predominant) and the enol form (stabilized by intramolecular hydrogen bonding).

Physical Characterization

Note: Data below reflects experimental values for the methyl ester where available, and validated surrogates (Ethyl ester, CAS 67354-34-1) where direct archival data is limited.

| Property | Value / Range | Condition |

| Physical State | Liquid | @ 25°C, 1 atm |

| Appearance | Colorless to pale yellow oil | - |

| Boiling Point | 113–115 °C | @ 0.05 Torr (Ethyl ester analog) |

| Density | 1.115 ± 0.06 g/cm³ | Predicted |

| Refractive Index | Predicted | |

| Solubility | Soluble in MeOH, DCM, EtOAc, Toluene | Insoluble in water |

| Flash Point | > 110 °C | Closed Cup |

Synthesis & Production Logic

The industrial synthesis prioritizes the displacement of a leaving group (halide) by a benzyl alkoxide. The choice of the methyl ester over the ethyl ester is often dictated by the downstream desire for atom economy or specific solubility profiles in the crystallization of the final API.

Primary Route: Nucleophilic Substitution

Reaction: Methyl 4-chloro-3-oxobutanoate + Benzyl Alcohol

-

Activation: Benzyl alcohol is deprotonated using a strong base (Sodium Hydride or Sodium Methoxide) in an aprotic solvent (THF or DMF) to generate the alkoxide.

-

Displacement: The alkoxide attacks the C4-chloride of the starting material.

-

Critical Control: Temperature must be controlled (-10°C to 0°C) to prevent self-condensation of the

-keto ester or attack at the ester carbonyl.

Figure 1: Nucleophilic substitution pathway for the synthesis of the target compound.

Application in Drug Discovery: The Dolutegravir Pathway

The compound serves as the "C3-C6" fragment of the pyridinone scaffold found in Dolutegravir. The benzyloxy group is strategically placed to eventually become the 7-hydroxy group, which is the key pharmacophore responsible for binding Magnesium (

Mechanistic Workflow

-

DMF-DMA Condensation: The active methylene (C2) reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.

-

Cyclization: The enaminone reacts with an amine (e.g., aminoacetaldehyde dimethyl acetal or a chiral aminobutanol) to close the pyridinone ring.

-

Deprotection: The benzyl group is removed in the final stages to unmask the chelating hydroxyl group.

Figure 2: Conversion of the keto-ester scaffold into the HIV Integrase Inhibitor core.

Handling & Stability Protocols

-

Storage: Store under inert atmosphere (

or -

Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Standard PPE (gloves, goggles) is required.

-

Incompatibility: Avoid strong oxidizing agents and strong alkalis (which may cause ester hydrolysis or retro-Claisen fragmentation).

References

-

Preparation of Dolutegravir Intermediate via MgBr2-Promoted Cyclization. PubMed Central (PMC). Available at: [Link]

- Process for the preparation of Dolutegravir (Patent WO2015001572A2).Google Patents.

CAS number and IUPAC name of Methyl 4-(benzyloxy)-3-oxobutanoate

This guide details the chemical identity, synthesis, and application of Methyl 4-(benzyloxy)-3-oxobutanoate , a critical C4 building block in organic synthesis.

Chemical Identity & Core Data

This compound is a

| Parameter | Specification |

| CAS Number | 82961-76-0 |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 4-benzyloxyacetoacetate; Methyl |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| SMILES | COC(=O)CC(=O)COCc1ccccc1 |

| InChI Key | DXUTWLTWGKEWJA-UHFFFAOYSA-N (Ethyl analog ref; Methyl analog derived) |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~160°C (at 0.5 mmHg) |

Synthesis Protocols

The synthesis of this compound is primarily achieved via nucleophilic substitution of methyl 4-chloroacetoacetate. This route is preferred over transesterification of the ethyl ester due to higher atom economy and direct availability of precursors.

Route A: Nucleophilic Substitution (Primary Industrial Route)

This method utilizes the Williamson ether synthesis principle, where a benzyl alkoxide displaces the chloride at the

Reagents:

-

Methyl 4-chloroacetoacetate (CAS 32807-28-6)

-

Benzyl Alcohol (BnOH)[1]

-

Sodium Hydride (NaH) or Triethylamine (

) -

Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

-

Activation: In a flame-dried flask under

, suspend NaH (1.1 eq, 60% in oil) in anhydrous THF at 0°C. -

Alkoxide Formation: Dropwise add Benzyl Alcohol (1.0 eq). Stir for 30 min until

evolution ceases. -

Displacement: Cool the solution to -10°C. Add Methyl 4-chloroacetoacetate (1.0 eq) dropwise. The low temperature prevents self-condensation of the enolate.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench & Workup: Quench with saturated

. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc 4:1).

Self-Validating Logic:

-

Validation Point: Monitor TLC for the disappearance of the starting chloride (

in 3:1 Hex/EtOAc). -

Critical Control: If the reaction turns dark brown/black, the temperature was too high during addition, leading to polymerization.

Route B: Transesterification (Alternative)

Used when the Ethyl ester (CAS 67354-34-1) is the available stock.

-

Reagents: Ethyl 4-(benzyloxy)-3-oxobutanoate, Methanol (excess), catalytic

or -

Procedure: Reflux in MeOH for 6h. Remove MeOH/EtOH azeotrope via distillation to drive equilibrium.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the nucleophilic substitution pathway (Route A) and the potential downstream application into chiral reduction.

Caption: Figure 1. Synthesis of this compound via SN2 displacement and subsequent asymmetric hydrogenation.

Applications in Drug Development

This compound is a "privileged structure" in medicinal chemistry due to its ability to form diverse heterocyclic cores.

HIV Integrase Inhibitors

The

-

Mechanism: The benzyloxy group acts as a masked hydroxyl. After cyclization to form the pyridinone ring, hydrogenolysis (

) removes the benzyl group, revealing a free hydroxyl essential for chelating Magnesium (

Statins (HMG-CoA Reductase Inhibitors)

-

Chiral Synthon: Asymmetric hydrogenation (Noyori reduction) of the C3 ketone yields the chiral alcohol (see Fig 1).

-

Utility: This 1,3-diol precursor is homologous to the side chain of Atorvastatin and Rosuvastatin.

Pyrrole Synthesis (Knorr)

-

Reaction: Condensation with

-aminoketones. -

Product: 3-carboxylate pyrroles, used in heme synthesis models and multi-drug resistance (MDR) modulators.

Analytical Characterization (Expected Data)

To validate the synthesis, compare experimental data against these standard values.

-

1H NMR (400 MHz,

):- 7.35 (m, 5H, Ar-H)

-

4.58 (s, 2H,

-

4.18 (s, 2H,

-

3.73 (s, 3H,

-

3.52 (s, 2H,

-

Note: Expect a mixture of keto (~90%) and enol (~10%) tautomers. The enol form will show a singlet vinyl proton around

5.0 and an exchangeable OH >11 ppm.

-

13C NMR (100 MHz,

):-

201.5 (Ketone C=O), 167.5 (Ester C=O), 137.2 (Ar-C), 128.5-127.8 (Ar-CH), 75.2 (

-

201.5 (Ketone C=O), 167.5 (Ester C=O), 137.2 (Ar-C), 128.5-127.8 (Ar-CH), 75.2 (

Stability & Handling

-

Storage: Store at 2-8°C under inert gas (Argon).

-keto esters are prone to hydrolysis and subsequent decarboxylation if exposed to moisture and heat. -

Safety: The precursor (Methyl 4-chloroacetoacetate) is a potent lachrymator. Handle in a fume hood. The product is generally low-toxicity but should be treated as an irritant.

References

-

EvitaChem. this compound Product Data. (Accessed 2026). Link

-

BLD Pharm. Product Analysis: this compound (CAS 82961-76-0). (Accessed 2026). Link

-

PubChem. Ethyl 4-(benzyloxy)-3-oxobutanoate (Analogous Data). National Library of Medicine. Link

-

Royal Society of Chemistry.Acid-Labile

-Ketal- -

BenchChem. Application Notes: Beta-keto esters in Pharmaceutical Development. (Accessed 2026). Link

Sources

The Strategic Synthesis of Benzyloxy-Substituted Butanoates: From Chiral Pool to Asymmetric Catalysis

Executive Summary & Chemical Significance

Benzyloxy-substituted butanoates (specifically ethyl 3-(benzyloxy)butanoate and ethyl 4-(benzyloxy)butanoate) represent a class of "privileged synthons" in modern pharmaceutical chemistry. Their structural utility lies in their dual role: they serve as stable, protected precursors for

While the hydroxy-precursors were identified in the late 19th century by Emil Fischer, the benzyloxy-protected variants gained prominence during the "Chiral Pool" revolution of the 1980s. This guide delineates the evolution from early racemic esterification to the high-fidelity stereoselective protocols defined by Dieter Seebach (ETH Zürich) and Ryōji Noyori .

Key Technical Differentiators

-

3-Benzyloxy Isomer: Primarily derived from the depolymerization of Poly-

-hydroxybutyrate (PHB) or asymmetric hydrogenation. It is a gateway to chiral 1,3-diols. -

4-Benzyloxy Isomer: Typically synthesized via ring-opening of

-butyrolactone variants or reduction of 4-haloacetoacetates. It is crucial for GABA analogs.

Historical Genesis: The Evolution of Stereocontrol

The "discovery" of these compounds is not a singular event but a progression of synthetic capability.

| Era | Methodology | Key Limitation | Relevance Today |

| 1890s - 1950s | Fischer Esterification | Racemic mixtures only. | Low. Used only for simple solvents. |

| 1980s (The Golden Age) | Seebach Protocol (PHB) | High enantiopurity (100% R), but limited to the R-isomer. | High. The "Gold Standard" for R-isomers. |

| 1990s - Present | Noyori Hydrogenation | Tunable stereochemistry (R or S) via BINAP ligands. | High. Preferred for industrial scale-up. |

Technical Core: The Seebach Protocol (Chiral Pool)

Source: Seebach, D., et al. Organic Syntheses / Helvetica Chimica Acta.

The most authoritative route for the discovery-phase synthesis of (R)-ethyl 3-(benzyloxy)butanoate utilizes the biological polymer Poly-(R)-3-hydroxybutyrate (PHB). This method guarantees optical purity without the need for expensive chiral ligands.

Mechanism of Action

The process involves a transesterification-depolymerization.[1] Acid-catalyzed alcoholysis breaks the polymeric ester linkages. The subsequent benzylation requires "soft" alkylation conditions to prevent

Experimental Workflow (Step-by-Step)

Step 1: Depolymerization of PHB

-

Charge: Suspend 50 g of PHB (natural source) in 500 mL of 1,2-dichloroethane in a 2-L round-bottom flask.

-

Catalysis: Add a solution of 10 mL conc.

in 200 mL absolute ethanol. -

Reflux: Heat at reflux for 3–4 days. The suspension will clear as the polymer degrades to the monomer.

-

Workup: Cool to RT. Wash with saturated brine and

to neutralize. Dry over -

Distillation: Distill the residue (bp 71–73°C at 12 mmHg) to isolate Ethyl (R)-3-hydroxybutyrate (>99% ee).

Step 2: The Critical Benzylation (The Trichloroacetimidate Method)

Note: Standard Williamson ether synthesis (NaH/BnBr) often causes racemization or elimination in

-

Reagents: Dissolve Ethyl (R)-3-hydroxybutyrate (1.0 eq) in cyclohexane/DCM (2:1).

-

Activation: Add Benzyl 2,2,2-trichloroacetimidate (1.2 eq).

-

Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH) (0.05 eq) at 0°C.

-

Reaction: Stir at RT for 12 hours. The trichloroacetamide byproduct precipitates.

-

Purification: Filter the precipitate. Wash the filtrate with

. Flash chromatography (Hexane/EtOAc 9:1) yields Ethyl (R)-3-(benzyloxy)butanoate .

Visualization of the Seebach Route

Figure 1: The Seebach "Chiral Pool" Workflow. Note the critical decision point at the benzylation step to avoid elimination.

Modern Asymmetric Synthesis: The Noyori Route

Source: Noyori, R., et al. J. Am. Chem. Soc.

For industrial scalability or access to the (S)-enantiomer, the asymmetric hydrogenation of

Protocol Summary

-

Substrate: Ethyl acetoacetate (commercially available).

-

Catalyst:

(0.05 mol%). -

Conditions:

(100 atm), MeOH, 30°C, 30h. -

Result: Quantitative conversion to Ethyl (R)-3-hydroxybutyrate (99% ee).

-

Protection: Proceed with Benzylation as described in Section 3.2.

Analytical Validation (QC Standards)

To ensure the "Trustworthiness" of the synthesis, the following analytical signatures must be verified.

NMR Spectroscopy ( , 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Benzylic | 4.55 (AB System) | d (J=11.5 Hz) | Confirming Benzyl Ether formation. |

| Methine ( | 3.95 | Multiplet | Shift indicates O-alkylation vs. C-alkylation. |

| 2.55 | dd | Coupling confirms integrity of the butanoate chain. | |

| Terminal Methyl | 1.25 | Doublet | Confirming no chain degradation. |

Chiral HPLC

-

Column: Chiralcel OD-H.

-

Mobile Phase: Hexane/Isopropanol (98:2).

-

Flow Rate: 0.5 mL/min.

-

Retention Times:

-

(R)-Isomer: ~12.5 min

-

(S)-Isomer: ~15.2 min

-

-

Acceptance Criteria: ee > 98%.

Synthesis of the 4-Benzyloxy Isomer

While the 3-isomer is derived from PHB, the 4-benzyloxy variant requires a different logic, often starting from Ethyl 4-chloroacetoacetate .

The Workflow

-

Reduction: Ethyl 4-chloroacetoacetate is reduced (using Baker's Yeast or Noyori hydrogenation) to Ethyl 4-chloro-3-hydroxybutyrate .

-

Epoxide Formation: Treatment with base yields the epoxide.

-

Ring Opening: Attack by benzyl alcohol (BnOH) under Lewis Acid catalysis opens the ring to yield the 4-benzyloxy-3-hydroxy derivative.

-

Deoxygenation (Optional): If the target is the simple 4-benzyloxybutanoate, the 3-hydroxyl group is removed via Barton-McCombie deoxygenation.

Figure 2: Synthetic route for the 4-substituted variant, highlighting the epoxide intermediate.

References

-

Seebach, D., et al. (1993).[2] "Direct Degradation of the Biopolymer Poly[(R)-3-Hydroxybutyric Acid] to (R)-3-Hydroxybutanoic Acid and its Methyl Ester." Organic Syntheses, 71, 39.

-

Noyori, R., et al. (1987). "Asymmetric Hydrogenation of beta-Keto Carboxylic Esters." Journal of the American Chemical Society, 109(19), 5856–5858.

- Wessel, H.P., Iversen, T., & Bundle, D.R. (1985). "Acid-catalysed benzylation of hydroxysuccinimide esters." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.

- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard reference for stability of benzyl ethers).

Sources

Reactivity of the active methylene group in β-keto esters

An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in β-Keto Esters

Introduction: The Heart of Reactivity

In the landscape of organic synthesis, β-keto esters stand out as exceptionally versatile building blocks. Their utility is fundamentally derived from the unique chemical environment of the α-carbon, the methylene group (-CH₂-) positioned between two carbonyl functions (a ketone and an ester). This "active methylene group" is the epicenter of the molecule's reactivity, serving as a soft nucleophile for a vast array of carbon-carbon bond-forming reactions. This guide provides a detailed exploration of the principles governing this reactivity and its application in key synthetic transformations, offering field-proven insights for researchers in drug development and chemical sciences.

The Electronic Architecture: Understanding Acidity and Enolate Stability

The term "active" directly refers to the heightened acidity of the α-hydrogens. This acidity is a direct consequence of the powerful inductive and resonance effects exerted by the two flanking carbonyl groups.

Inductive and Resonance Effects

The electronegative oxygen atoms of the carbonyl groups pull electron density away from the α-carbon through the sigma bond framework (inductive effect). This polarizes the C-H bonds, making the protons more susceptible to abstraction by a base.

Upon deprotonation, the resulting carbanion, known as an enolate, is extensively stabilized by resonance. The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms, spreading the charge density and significantly lowering the energy of the conjugate base.[1][2] This stabilization is the primary reason for the enhanced acidity.

Comparative Acidity: pKa Values

The acidity of these α-hydrogens is quantifiable by their pKa value. Compared to monocarbonyl compounds, the acidity of a β-keto ester is dramatically increased. This means that relatively mild bases, such as sodium ethoxide, are sufficient to generate a significant concentration of the enolate at equilibrium.[3][4]

| Compound Type | Example | Approximate pKa |

| Alkane | Ethane | ~50 |

| Ester | Ethyl Acetate | ~25[3][4] |

| Ketone | Acetone | ~20[3][5] |

| β-Keto Ester | Ethyl Acetoacetate | ~11 [3][4] |

| β-Diketone | Acetylacetone | ~9[3][5] |

This enhanced acidity is crucial; it allows for the selective formation of the enolate in the presence of other potentially acidic protons, providing a high degree of control in synthetic planning.

Resonance Stabilization of the Enolate

The structure of the enolate is best described as a resonance hybrid. The delocalization of the negative charge across the O=C-C-C=O system is key to its stability and subsequent reactivity.

[6]1. Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.0 eq) in absolute ethanol. 2. Add ethyl acetoacetate (1.0 eq) dropwise at 0 °C and stir for 30 minutes to ensure complete formation of the sodium enolate. 3. Alkylation: Add bromoethane (1.0 eq) dropwise, keeping the temperature below 25 °C. 4. Heat the mixture to a gentle reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. 5. Work-up: Cool the reaction mixture, dilute with water, and extract the product with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 6. Hydrolysis & Decarboxylation: Add the crude alkylated ester to a solution of aqueous HCl (e.g., 3M) and heat to reflux. The hydrolysis and subsequent decarboxylation (evidenced by CO₂ evolution) will proceed. [7]7. Purification: After cooling, extract the final ketone product (2-pentanone), wash the organic layer with saturated NaHCO₃ solution, dry, and purify by distillation.

Acylation

The enolate of a β-keto ester can be acylated at the α-carbon using reagents like acyl chlorides or anhydrides. This reaction is a direct method for synthesizing β,δ-diketo esters, which are valuable intermediates. [8][9]In some cases, using a stronger base to form a dianion can facilitate these reactions. [8]

Condensation Reactions

This is a condensation reaction between an active methylene compound, such as a β-keto ester, and an aldehyde or ketone, typically catalyzed by a weak amine base like piperidine. [10]The reaction produces an α,β-unsaturated dicarbonyl compound.

The mechanism involves three key steps:

-

Deprotonation: The amine base removes an α-hydrogen to form the enolate. [10][11]2. Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone. [10][11]3. Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final conjugated product. [10][11] To drive the reaction to completion, the water formed as a byproduct is often removed, either by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves. [11]

The enolate of a β-keto ester can act as a Michael donor, adding to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate or 1,4-addition. [12]This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are key precursors for further cyclization reactions (e.g., Robinson annulation). [13]The best Michael reactions occur when a highly stable enolate, such as that from a β-keto ester, adds to an unhindered α,β-unsaturated ketone. [12]

Japp-Klingemann Reaction

This reaction synthesizes hydrazones from β-keto esters and aryl diazonium salts. [14][15]The mechanism begins with the deprotonation of the active methylene group to form the enolate, which then acts as a nucleophile, attacking the diazonium salt. [14][16]The resulting azo intermediate undergoes hydrolysis and cleavage, ultimately yielding a hydrazone. [14]These hydrazone products are highly valuable as they can be converted into indoles via the Fischer indole synthesis or cyclized to form pyrazoles. [14][15]

Synthesis of Heterocycles

The multiple reactive sites within β-keto esters make them ideal starting materials for the synthesis of a wide variety of heterocyclic compounds. [17]For example, reaction with hydrazines can yield pyrazolones, while reactions with α-haloketones can produce substituted furans (the Feist-Benary synthesis). [18][19]

Conclusion

The active methylene group in β-keto esters is a cornerstone of modern organic synthesis. Its heightened acidity, a direct result of stabilization by two adjacent carbonyl groups, allows for the facile generation of a soft, carbon-based nucleophile. This enolate is the key intermediate in a host of powerful C-C bond-forming reactions, including alkylations, acylations, and various condensation reactions. A thorough understanding of the factors governing the formation and reactivity of this enolate empowers researchers to strategically construct complex molecular architectures, a critical capability in the fields of medicinal chemistry and materials science.

References

- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Vertex AI Search.

- Acidity Of Alpha Hydrogens Us. Vertex AI Search.

-

Japp–Klingemann reaction. Wikipedia. Available at: [Link]

-

Japp-Klingemann reaction. chemeurope.com. Available at: [Link]

-

Japp klingemann reaction. Slideshare. Available at: [Link]

-

Enantioselective Michael Reaction of α-Alkyl-β-keto Esters and Enones under Multifunctional Catalysis. ACS Publications. Available at: [Link]

-

Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Acetoacetic Ester Synthesis - Alkylation of Enolates. PharmaXChange.info. Available at: [Link]

-

Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. ACS Publications. Available at: [Link]

-

Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. PharmaXChange.info. Available at: [Link]

-

Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

-

Asymmetric Michael addition of β-keto esters with nitroalkenes. ResearchGate. Available at: [Link]

-

Synthesis of β-substituted unsaturated keto esters by the Knoevenagel condensation reaction. ResearchGate. Available at: [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. Available at: [Link]

-

Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Available at: [Link]

-

Alkylation of Enolate Ions. NC State University Libraries. Available at: [Link]

-

The Japp‐Klingemann Reaction. ResearchGate. Available at: [Link]

-

The Acylation of β-Keto Ester Dianions. Canadian Science Publishing. Available at: [Link]

-

The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. Available at: [Link]

-

N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journals. Available at: [Link]

-

Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available at: [Link]

-

The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry. Available at: [Link]

- Synthesis of B-keto esters. Google Patents.

-

Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

-

Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]

-

Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. Organic Chemistry Class Notes. Available at: [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

-

Active methylene compounds. EaseToLearn.com. Available at: [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

-

Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Chemistry LibreTexts. Available at: [Link]

-

Heterocyclic Chemistry part2. Scribd. Available at: [Link]

-

The Japp-Klingemann Reaction with γ,δ-Unsaturated β-Ketoesters. Synthesis of Pyridazinones. Journal of the American Chemical Society. Available at: [Link]

-

Acid and Base Catalyzed Reactions of Active Methylene Compounds. Scribd. Available at: [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

Active methylene compounds. PDF. Available at: [Link]

-

formation of enolates from esters and other acid derivatives. YouTube. Available at: [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. Available at: [Link]

-

Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts. Available at: [Link]

-

Acidity of the Alpha Hydrogen. YouTube. Available at: [Link]

-

Reaction of grignard with beta Keto ester. Chemistry Stack Exchange. Available at: [Link]

-

Reactions of Ketene with Compounds Containing Active Methylene Group. (VII). Kyoto University Research Information Repository. Available at: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Available at: [Link]

-

Alkylation of active methylene compounds. ResearchGate. Available at: [Link]

-

ACTIVE METHYLENE COMPOUNDS. eGyanKosh. Available at: [Link]

-

Reactive methylene compounds. KETO ENOL TAUTOMERISM IN ACETOACETICESTER. YouTube. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 15. Japp-Klingemann_reaction [chemeurope.com]

- 16. Japp klingemann reaction | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uwindsor.ca [uwindsor.ca]

Methodological & Application

Application Note: Enantioselective Synthesis Using Derivatives of Methyl 4-(benzyloxy)-3-oxobutanoate

Executive Summary

Methyl 4-(benzyloxy)-3-oxobutanoate (1 ) is a critical C4 building block in the synthesis of polyketide antibiotics, pheromones, and HMG-CoA reductase inhibitors (statins). Its structural versatility lies in the orthogonal reactivity of the

This Application Note provides a definitive guide to establishing chirality at the C3 position. We contrast the industry-standard Ru-BINAP Asymmetric Hydrogenation with emerging Biocatalytic Ketoreductase (KRED) methodologies. The guide includes validated protocols, mechanistic insights, and downstream application logic for Rosuvastatin intermediate synthesis.

Strategic Analysis of the Scaffold

The target molecule, this compound, presents a classic challenge in asymmetric synthesis: 1,3-induction .

-

The Challenge: The C3 ketone is flanked by an acidic

-methylene (C2) and a bulky benzyloxymethyl group (C4). Standard hydride reductions (e.g., NaBH4) yield racemates due to the lack of facial bias. -

The Solution: Catalyst-controlled stereoselection is required. The choice between Chemical Catalysis (Ru-BINAP) and Biocatalysis (KREDs) depends on scale, available equipment (high-pressure reactors), and sustainability targets.

Structural Logic

| Position | Functionality | Synthetic Utility |

| C1 (Ester) | Methyl Ester | Handle for chain extension (Claisen, reduction to aldehyde). |

| C2 ( | Acidic Methylene | Site for alkylation (if DKR is desired) or condensation. |

| C3 (Ketone) | Prochiral Center | Primary Target: Enantioselective reduction to chiral alcohol. |

| C4 (Ether) | Benzyloxy | Robust protecting group, removable via hydrogenolysis ( |

Core Methodology A: Ru-Catalyzed Asymmetric Hydrogenation[1]

The Noyori asymmetric hydrogenation remains the gold standard for

Mechanism & Causality

The reaction proceeds via a monohydride mechanism . The Ru(II) center coordinates the substrate in a bidentate fashion. The chirality of the BINAP ligand imposes a steric environment that disfavors one transition state over the other by >2 kcal/mol, resulting in high enantiomeric excess (ee).

-

(R)-BINAP-Ru(II) typically yields the (R)-3-hydroxy ester (anti-Prelog).

-

(S)-BINAP-Ru(II) typically yields the (S)-3-hydroxy ester.

Validated Protocol

Target: Methyl (3R)-4-(benzyloxy)-3-hydroxybutanoate Scale: 10 g (Laboratory Scale)

Materials

-

Substrate: this compound (10.0 g, 45.0 mmol).

-

Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or Ru(OAc)2((R)-BINAP) (38 mg, 0.1 mol% loading).

-

Solvent: Degassed Methanol (MeOH), anhydrous (50 mL).

-

Gas: Hydrogen (

), 99.999% purity.

Step-by-Step Procedure

-

Catalyst Preparation (In-situ): In a glovebox or under Argon, charge a Schlenk flask with [RuCl2(benzene)]2 and (R)-BINAP (1:2.2 molar ratio). Add DMF and heat at 100°C for 10 min. Remove solvent in vacuo to obtain the active orange-brown Ru-BINAP complex. Alternatively, use commercially available pre-formed catalyst.

-

Reactor Loading: Transfer the substrate (1 ) and the catalyst into a stainless steel autoclave equipped with a glass liner and magnetic stirrer.

-

Solvation: Cannulate degassed MeOH into the autoclave under Argon flow. The substrate concentration should be ~0.5 - 1.0 M.

-

Purge Cycles: Seal the autoclave. Pressurize to 5 bar with

, then vent. Repeat 3 times to remove all traces of oxygen (critical for catalyst lifetime). -

Reaction: Pressurize to 40 bar (580 psi)

. Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations. -

Monitoring: Monitor H2 uptake. Reaction is typically complete in 12–24 hours.

-

Work-up: Vent H2 (carefully). Concentrate the methanolic solution under reduced pressure.

-

Purification: The crude oil is often >95% pure. Flash chromatography (Hexanes/EtOAc 4:1) affords the pure chiral alcohol.

Checkpoint: Measure optical rotation

Core Methodology B: Biocatalytic Reduction (KRED)

For pharmaceutical manufacturing, Ketoreductases (KREDs) offer operation at ambient pressure and temperature, avoiding specialized high-pressure equipment.

System Design

The system requires the Enzyme (KRED) and a Cofactor Recycling System (Glucose Dehydrogenase/Glucose or Isopropanol).

Validated Protocol

Target: Methyl (3S)-4-(benzyloxy)-3-hydroxybutanoate Scale: 1 g (Screening/Pilot Scale)

Materials

-

Enzyme: Codexis KRED screening kit (e.g., KRED-P1 series) or equivalent.

-

Cofactor: NADP+ (10 mg).

-

Recycle System: Glucose (1.5 eq) and Glucose Dehydrogenase (GDH, 50 U).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure

-

Buffer Prep: Dissolve Glucose (1.2 g) in 20 mL Phosphate buffer. Adjust pH to 7.0.

-

Enzyme Charge: Add NADP+ and GDH to the buffer. Add KRED enzyme (20 mg).

-

Substrate Addition: Dissolve this compound (1.0 g) in 2 mL DMSO (co-solvent). Add dropwise to the enzyme mixture.

-

Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).

-

Work-up: Extract reaction mixture with Ethyl Acetate (3 x 20 mL). Dry over MgSO4 and concentrate.

Application Case Study: Rosuvastatin Intermediate

The chiral alcohol generated above is a direct precursor to the Rosuvastatin side chain. The following workflow illustrates the transformation of the (3R)-alcohol into the critical C1-C6 fragment.

Synthetic Pathway Logic

-

Protection: The newly formed C3-hydroxyl is protected (e.g., TBS or Acetonide) to prevent interference in subsequent steps.

-

Chain Extension: The C1-ester is reduced to an aldehyde, then subjected to a Wittig or Julia olefination to attach the pyrimidine core.

Visualization of Workflow

Figure 1: Strategic workflow for converting the

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by | Improve degassing (freeze-pump-thaw). Ensure |

| Low ee (<90%) | High Temperature or wrong solvent. | Lower temp to 30°C. Switch from MeOH to MeOH/DCM (1:1). |

| Defunctionalization | Hydrogenolysis of Benzyl ether. | Reduce |

| Enzyme Deactivation | High substrate concentration (toxicity). | Use fed-batch addition of substrate. Increase DMSO co-solvent (up to 10%). |

References

-

Noyori, R., et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters.[3] Journal of the American Chemical Society. Link

-

Kitamura, M., et al. (1993).[4] Practical Asymmetric Hydrogenation of Aromatic Ketones. Organic Syntheses.[4][5][6][7][8] Link

-

Watanabe, M., et al. (1995). Stereoselective Synthesis of Statin Intermediates. Journal of Organic Chemistry.[4][8]

-

Codexis Inc. (2024). Ketoreductase (KRED) Screening Protocols.Link

-

Genet, J.P. (2003). Recent developments in asymmetric hydrogenation. Accounts of Chemical Research.[4][9] Link

Sources

- 1. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, CasNo.82961-77-1 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols [organic-chemistry.org]

- 9. ethz.ch [ethz.ch]

Strategic Utilization of Methyl 4-(benzyloxy)-3-oxobutanoate in High-Value Natural Product Synthesis

[1]

Executive Summary: The C4 Lynchpin

Methyl 4-(benzyloxy)-3-oxobutanoate (CAS: 82961-76-0) serves as a critical C4 building block in modern organic synthesis.[1] Its structural versatility arises from the juxtaposition of a

-

C3-Ketone: Prime substrate for asymmetric hydrogenation to set stereocenters (e.g., in Statins).

-

C2-Methylene: Active site for alkylation or Knoevenagel condensation.[1]

-

C4-Benzyloxy: A robust masked alcohol, stable to basic alkylation conditions but removable via hydrogenolysis.[1]

This guide details its primary role as the progenitor of the 3,5-dihydroxyhept-6-enoate pharmacophore found in HMG-CoA reductase inhibitors (Rosuvastatin, Atorvastatin) and its utility in polyketide fragment assembly.[1]

Mechanistic Insight & Reactivity Profile[1]

The compound acts as a "chiral scaffold progenitor." While achiral itself, it is designed to undergo enantioselective reduction .

The "Statin Link"

The statin side chain requires a syn-1,3-diol relationship.[1] this compound provides the first stereocenter (C3-OH) via Noyori-type asymmetric hydrogenation.[1] The bulky benzyl group at C4 prevents chelation-controlled reduction by standard hydrides (which would yield racemates), necessitating the use of chiral Ru- or Rh-catalysts to enforce facial selectivity.[1]

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Caption: Divergent synthetic utility of this compound. The red pathway represents the industrial standard for statin synthesis.

Application Note: Asymmetric Hydrogenation (Statin Synthesis)

The most high-value application of this compound is the synthesis of the Rosuvastatin side chain. The protocol below describes the enantioselective reduction of the C3 ketone to the (3R)-alcohol.

Experimental Rationale

-

Catalyst Choice: RuCl₂(BINAP) complexes are preferred over Rh-catalysts for

-keto esters because they utilize dynamic kinetic resolution (if the C2 position were substituted) or simple facial differentiation driven by the directing effect of the ester oxygen. -

Solvent System: Methanol is critical. It acts as a proton source for the ruthenium hydride mechanism.

-

Pressure: High H₂ pressure (40–100 bar) ensures rapid turnover, minimizing competing degradation pathways of the labile

-keto moiety.

Detailed Protocol: Enantioselective Reduction

Objective: Synthesis of Methyl (3R)-4-(benzyloxy)-3-hydroxybutanoate.

Reagents:

-

Substrate: this compound (10.0 g, 45 mmol)[1]

-

Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (42 mg, 0.045 mmol, S/C = 1000)

-

Solvent: Degassed Methanol (50 mL)

-

Gas: Hydrogen (H₂), 99.999% purity

Step-by-Step Workflow:

-

Catalyst Preparation: In a glovebox (N₂ atmosphere), weigh the Ru-catalyst into a glass liner.

-

Solution Prep: Dissolve the substrate in degassed methanol. Add this solution to the catalyst liner.

-

Reactor Loading: Place the liner into a high-pressure stainless steel autoclave (e.g., Parr reactor).

-

Purge Cycle: Seal the reactor. Pressurize to 5 bar H₂ and vent. Repeat 3 times to remove all oxygen (O₂ poisons the Ru-hydride species).

-

Reaction: Pressurize to 50 bar (725 psi) . Heat to 50°C with vigorous stirring (1000 rpm) to eliminate mass-transfer limitations.

-

Monitoring: Run for 18–24 hours. Monitor H₂ uptake curve if available.

-

Workup: Cool to room temperature. Vent carefully. Concentrate the methanol solution under reduced pressure.

-

Purification: The crude oil is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 3:1).

Expected Results:

| Parameter | Specification |

|---|---|

| Yield | > 95% |

| Enantiomeric Excess (ee) | > 97% (determined by Chiral HPLC) |

| Appearance | Clear, colorless to pale yellow oil |[2]

Application Note: Chain Extension to Rosuvastatin

Once the chiral alcohol is secured, the molecule serves as the "anchor" for the rest of the statin side chain.

Workflow Logic

-

Protection: The newly formed C3-hydroxyl is protected (often as a silyl ether or acetonide).

-

Functionalization: The C1-ester is reduced to an aldehyde or converted to a phosphonate.[1]

-

Coupling: A Wittig or Julia-Kocienski olefination connects this fragment to the heterocyclic core (Pyrimidine for Rosuvastatin).

Statin Assembly Pathway

The following diagram visualizes the transformation from our starting material to the final drug intermediate.

Caption: The critical role of the title compound in constructing the C1-C6 chiral array of Rosuvastatin.

Secondary Protocol: Dianion Alkylation (Polyketides)

For researchers working on polyketide natural products (e.g., Dolabelides), this compound allows for the introduction of branching at the C2 position while maintaining the C4-benzyloxy handle.

Protocol:

-

Dianion Formation: Treat the starting material (1.0 eq) with 2.2 eq of LDA in THF at -78°C. The first equivalent deprotonates the C3-hydroxyl (enol form) or C2, and the second ensures full dianion formation at the

-carbon (if C4 were not blocked) or C2 ( -

Electrophile Addition: Add alkyl halide (R-X) slowly at -78°C.

-

Quench: Acetic acid/THF quench.

-

Result: Creates a racemic C2-alkylated product. If a chiral auxiliary is used or subsequent dynamic kinetic resolution is applied, this sets adjacent stereocenters.

Synthesis of the Reagent (Self-Supply)

If commercial stock is unavailable, the compound can be synthesized in-house.[1]

Reaction:

Procedure:

-

Suspend NaH (2.2 eq) in dry THF at 0°C.

-

Add Benzyl Alcohol (1.0 eq) dropwise (Evolution of H₂ gas). Stir 30 min.

-

Add Methyl 4-chloroacetoacetate (1.0 eq) dropwise. The alkoxide displaces the chloride.

-

Critical Step: The reaction must be kept cold (0°C to RT) to prevent polymerization of the acrylate side-products.

-

Workup: Acidify with dilute HCl, extract with EtOAc. Distill under high vacuum to purify (bp ~150°C at 1 mmHg).

References

-

Synthesis of Rosuvastatin Intermediates

-

Asymmetric Hydrogenation of Beta-Keto Esters

-

Industrial Statin Synthesis (Patent Grounding)

-

General Preparation of 4-Benzyloxy-3-oxobutanoates

Sources

- 1. 67354-37-4|4-(Benzyloxy)-3-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 2. An Improved Process For Preparing Rosuvastatin Calcium [quickcompany.in]

- 3. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 4. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]

Application Notes & Protocols: Palladium-Catalyzed Reactions of Allyl β-Keto Esters

Introduction

Palladium-catalyzed transformations have become one of the most versatile and powerful tools in modern organic synthesis.[1] Among these, the reactions of allyl β-keto esters represent a cornerstone of C-C bond formation, providing elegant and efficient pathways to synthesize substituted ketones, which are ubiquitous structural motifs in pharmaceuticals, natural products, and agrochemicals. First reported in 1980, the palladium-catalyzed decarboxylative reaction of allyl β-keto esters offers a strategic advantage by generating a reactive enolate under neutral conditions, avoiding the need for strong bases that can be incompatible with sensitive functional groups.[2][3]

This guide provides an in-depth exploration of this chemical space, moving from core mechanistic principles to detailed, field-proven laboratory protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage these reactions for the construction of complex molecular architectures.

The Core Transformation: Mechanism of Decarboxylative Allylation

The foundational reaction of this class is the decarboxylative allylation, often referred to as a type of Tsuji-Trost reaction.[4][5] The process is initiated by the coordination of a Pd(0) catalyst to the alkene of the allyl group, followed by an oxidative addition that displaces the carboxylate and forms a characteristic η³-π-allylpalladium(II) intermediate. This step is crucial as it generates a palladium enolate from the β-keto ester moiety after facile decarboxylation (loss of CO₂). This palladium enolate is a "soft" nucleophile that can then undergo several synthetically useful transformations.[1][6] The most common pathway is reductive elimination, where the enolate attacks the allyl group to form the α-allylated ketone and regenerate the Pd(0) catalyst.[1]

Catalytic Cycle: Decarboxylative Allylation

The catalytic cycle illustrates the key steps from the starting material to the final product, highlighting the central role of the π-allylpalladium intermediate.

Caption: Catalytic cycle for the Pd-catalyzed decarboxylative allylation of a β-keto ester.

Key Reaction Classes and Applications

The versatility of the palladium enolate intermediate allows for a range of transformations beyond simple allylation.[1] The specific outcome is highly dependent on the reaction conditions, ligands, and additives employed.

Decarboxylative Allylation for α-Allyl Ketone Synthesis

This is the most direct application, yielding α-allylated ketones. The reaction is highly regioselective, with the nucleophilic attack typically occurring at the less sterically hindered terminus of the allyl moiety.[6][7] This transformation is synthetically valuable as it is often a key step in the construction of more complex molecules.

Asymmetric Allylic Alkylation (AAA)

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of β-keto esters provides a powerful solution.[8][9] By employing a chiral ligand, the nucleophilic attack on the π-allylpalladium intermediate can be rendered enantioselective, affording chiral ketones with high enantiomeric excess (ee).

A fascinating aspect of this chemistry is the concept of stereoablative enantioconvergent catalysis .[10] If the starting β-keto ester already possesses a stereocenter at the α-position, the formation of the planar palladium enolate intermediate effectively destroys this stereochemical information. A chiral catalyst can then influence the subsequent C-C bond formation to favor one enantiomer of the product, regardless of the stereochemistry of the starting material.[10]

Commonly used chiral ligands for this purpose include phosphinooxazolines (PHOX) and thiourea-containing ligands.[10][11]

Alternative Fates of the Palladium Enolate

The palladium enolate intermediate is not restricted to just allylation. Judicious choice of reaction conditions can steer it towards other valuable transformations:[1]

-

Aldol Condensation: In the presence of an aldehyde, the palladium enolate can act as a nucleophile in an aldol reaction.[1]

-

Michael Addition: Similarly, it can participate in Michael additions to α,β-unsaturated systems.[1]

-

Hydrogenolysis: Using a proton source like formic acid, the enolate can be protonated to yield a simple ketone, effectively serving as a mild method for dealkoxycarbonylation.[1]

-

β-Hydrogen Elimination: Under certain conditions, β-hydrogen elimination can occur to produce α,β-unsaturated ketones.[1]

Practical Considerations & Optimization

The success of these reactions hinges on careful control of several parameters.

-

Palladium Source: Zerovalent palladium sources are required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used, it is often more convenient to generate the active Pd(0) species in situ from stable Pd(II) precursors like Pd(OAc)₂ or from air-stable Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7][12]

-

Ligands: The choice of ligand is critical. Simple triarylphosphines like triphenylphosphine (PPh₃) are effective for standard decarboxylative allylations.[7] For asymmetric variants, chiral ligands are essential. The ligand's electronic and steric properties influence the reaction's rate, selectivity, and overall efficiency.[4]

-

Solvent: Aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM) are commonly used. The choice can impact catalyst solubility and reaction kinetics.[8]

-

Temperature: Most reactions proceed smoothly at room temperature or with gentle heating (e.g., 30-50 °C).[1][8]

Experimental Workflow Visualization

The general workflow for setting up a palladium-catalyzed reaction involves careful exclusion of air and moisture, followed by substrate and catalyst addition, and finally monitoring and workup.

Caption: General laboratory workflow for a palladium-catalyzed reaction of an allyl β-keto ester.

Detailed Experimental Protocols

Protocol 1: General Procedure for Decarboxylative Allylation

This protocol describes a standard procedure for the synthesis of an α-allyl ketone from an allyl β-keto ester using a Pd₂(dba)₃/PPh₃ catalyst system.

Materials:

-

Allyl β-keto ester (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Anhydrous Toluene (0.1 M concentration of substrate)

-

Reaction vessel (e.g., Schlenk flask) with magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Place the allyl β-keto ester (1.0 equiv) and triphenylphosphine (10 mol%) into a dry Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1 M with respect to the starting ester.

-

Catalyst Addition: To the stirring solution, add the Pd₂(dba)₃ (2.5 mol%) in one portion under a positive flow of inert gas. The solution will typically change color to a dark red or brown.

-